Valeryl-L-carnitine-d3 (chloride)

Description

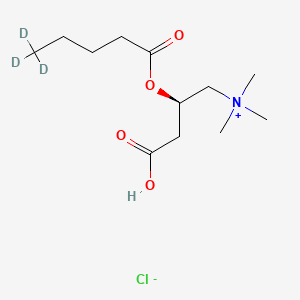

Valeryl-L-carnitine-d3 (chloride) is a deuterium-labeled isotopologue of valeryl-L-carnitine chloride, a medium-chain acylcarnitine involved in fatty acid metabolism. It serves as an internal standard for quantitative analysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), particularly in studies of metabolic disorders such as medium-chain acyl-CoA dehydrogenase (MCAD) deficiency. Its molecular formula is C₁₂H₂₁D₃NO₄·Cl, with a molecular weight of 284.8 g/mol . The compound replaces three hydrogens in the trimethylammonium group of L-carnitine with deuterium atoms, ensuring near-identical chromatographic behavior to the non-deuterated form while providing a distinct mass signature for detection .

Key properties include:

Properties

Molecular Formula |

C12H24ClNO4 |

|---|---|

Molecular Weight |

284.79 g/mol |

IUPAC Name |

[(2R)-3-carboxy-2-(5,5,5-trideuteriopentanoyloxy)propyl]-trimethylazanium;chloride |

InChI |

InChI=1S/C12H23NO4.ClH/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4;/h10H,5-9H2,1-4H3;1H/t10-;/m1./s1/i1D3; |

InChI Key |

REFPVMRTHIMPLJ-XTBBRISTSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] |

Canonical SMILES |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Key Steps:

-

Demethylation :

-

L-carnitine is reacted with 2-hydroxyethylamine at elevated temperatures (80–100°C) to yield demethylated L-carnitine.

-

Reaction Conditions :

-

Solvent: 2-hydroxyethylamine (3:1 to 10:1 v/w ratio relative to L-carnitine).

-

Duration: 3–6 hours.

-

Yield: >95% (crude product).

-

-

-

Deuterium Incorporation :

-

Valerylation :

Purification:

-

Crystallization : The crude product is dissolved in a 1:3 isopropanol-acetone mixture, heated to reflux, and slowly cooled to induce crystallization.

Chemoenzymatic Synthesis

Enzyme-mediated methods offer regiospecificity and reduced side reactions. A hybrid approach combines chemical and enzymatic steps:

Procedure:

-

Enzymatic Activation :

-

Chloride Formation :

Advantages:

Industrial-Scale Production

Industrial methods prioritize cost-efficiency and scalability:

Process Optimization:

Quality Control:

-

Analytical Metrics :

Challenges and Mitigation Strategies

Key Challenges:

-

Isotopic Dilution :

-

Byproduct Formation :

Emerging Technologies

Microwave-Assisted Synthesis:

Chemical Reactions Analysis

Types of Reactions

Valeryl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the chloride ion with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like sodium azide and potassium cyanide can be employed in substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

Valeryl-L-carnitine-d3 (chloride) is primarily used in the following areas:

- Metabolic Studies

-

Clinical Diagnostics

- The compound is utilized in clinical settings to monitor carnitine levels in patients with metabolic disorders. Its use as an internal standard enhances the accuracy of quantifying various acylcarnitines in biological samples, which is vital for diagnosing conditions like fatty acid oxidation disorders .

- Pharmaceutical Development

Data Table: Applications Overview

| Application Area | Description | Key Findings/Usage |

|---|---|---|

| Metabolic Studies | Investigates fatty acid metabolism and mitochondrial function. | Essential for understanding energy production pathways. |

| Clinical Diagnostics | Monitors carnitine levels in metabolic disorders. | Used as an internal standard in mass spectrometry for acylcarnitines. |

| Pharmaceutical Development | Aids in the formulation and quality control of supplements and medications. | Enhances accuracy in drug formulation studies. |

Case Studies

- Fatty Acid Oxidation Disorders

- Radiation Exposure Studies

-

Methodological Advances

- A clinically validated method utilizing liquid chromatography-tandem mass spectrometry was developed to separate and quantify underivatized acylcarnitines, including Valeryl-L-carnitine-d3 (chloride). This method resolved isobaric species effectively, enhancing diagnostic precision for metabolic disorders .

Mechanism of Action

Valeryl-L-carnitine-d3 (chloride) exerts its effects by participating in the transport of fatty acids into the mitochondria for β-oxidation. The compound interacts with carnitine acyltransferase enzymes, facilitating the conversion of fatty acids into acylcarnitines, which can then be transported across the mitochondrial membrane. This process is crucial for energy production in cells .

Comparison with Similar Compounds

Structural and Functional Differences

Deuterated acylcarnitines vary primarily in acyl chain length, branching, and metabolic roles. Below is a comparative analysis:

Table 1: Structural and Analytical Properties

Key Observations :

Chain Length :

- Short-chain (C3–C5) : Propionyl (C3) and butyryl (C4) derivatives are critical for disorders like propionic acidemia and short-chain acyl-CoA dehydrogenase (SCAD) deficiency. Valeryl (C5) is intermediate, associated with MCAD deficiency .

- Long-chain (C12–C18) : Lauroyl (C12) and oleoyl (C18:1) are used in studies of long-chain fatty acid oxidation defects .

Branching :

- Branched-chain derivatives like 2-methylbutyryl-d3 (C5) mimic metabolites in disorders such as 2-methylbutyryl-CoA dehydrogenase deficiency, altering chromatographic retention times compared to straight-chain analogs .

Deuteration Site :

- Most deuterated acylcarnitines, including valeryl-d3, replace three hydrogens in the trimethylammonium group (-N⁺(CD₃)(CH₃)₂), ensuring minimal disruption to chemical behavior .

Analytical Performance

Table 2: Solubility and Stability

Key Findings :

Q & A

Basic Research Questions

Q. How is Valeryl-L-carnitine-d3 (chloride) utilized as an internal standard in quantitative mass spectrometry?

- Methodological Answer : Valeryl-L-carnitine-d3 (chloride) is deuterated at specific positions to isotopically distinguish it from endogenous L-carnitine derivatives. Researchers prepare a stock solution (e.g., 10 mM in methanol) and spike it into biological samples (e.g., plasma or urine) at a known concentration. Calibration curves are generated using serial dilutions of the analyte and internal standard, followed by LC-MS/MS analysis. The deuterated compound’s near-identical chromatographic behavior ensures accurate quantification by correcting for matrix effects and instrument variability .

Q. What protocols ensure the stability of Valeryl-L-carnitine-d3 (chloride) during experimental workflows?

- Methodological Answer : Stability is maintained by storing the compound at -80°C in anhydrous, light-protected conditions. For in vitro studies, working solutions should be prepared in inert solvents (e.g., acetonitrile with 0.1% formic acid) to prevent hydrolysis. Researchers must validate stability under experimental conditions (e.g., pH, temperature) via repeated LC-MS/MS measurements over time, comparing peak area ratios of the deuterated compound to non-deuterated analogs .

Q. How is isotopic purity verified for Valeryl-L-carnitine-d3 (chloride) in metabolic studies?

- Methodological Answer : Isotopic purity (>98% deuterium incorporation) is confirmed using high-resolution mass spectrometry (HRMS) or NMR. For HRMS, the molecular ion cluster (e.g., [M+H]+) is analyzed for the absence of unlabeled or partially labeled species. NMR spectroscopy identifies deuterium positions via characteristic shifts in proton spectra (e.g., loss of signals corresponding to deuterated methyl groups). A typical purity assessment workflow includes:

| Technique | Parameter Assessed | Acceptance Criteria |

|---|---|---|

| HRMS | Isotopic abundance | ≥98% D3 species |

| NMR | Deuterium position | No residual CH3 signals |

Advanced Research Questions

Q. How can researchers mitigate isotopic interference when using Valeryl-L-carnitine-d3 (chloride) in complex biological matrices?

- Methodological Answer : Isotopic interference may arise from natural abundance heavy isotopes (e.g., 13C, 15N) in endogenous compounds. To address this, researchers employ chromatographic separation (e.g., UPLC with C18 columns) to resolve the deuterated standard from isobaric interferences. Additionally, mathematical correction using the "exact mass" feature of HRMS distinguishes D3-labeled compounds from 13C-enriched species. Validation experiments should compare spiked vs. unspiked matrices to quantify background contributions .

Q. What statistical approaches resolve contradictions in Valeryl-L-carnitine-d3 (chloride) quantification across studies?

- Methodological Answer : Discrepancies often stem from differences in extraction efficiency or ionization suppression. Researchers apply multivariate regression models (e.g., mixed-effects models) to account for batch effects, sample preparation variability, and instrument drift. Normalization to a second internal standard (e.g., octanoyl-L-carnitine-d3) or external calibrators can improve cross-study reproducibility. Peer-reviewed guidelines, such as the Metabolomics Standards Initiative, provide frameworks for data harmonization .

Q. How does Valeryl-L-carnitine-d3 (chloride) enable flux analysis in mitochondrial β-oxidation studies?

- Methodological Answer : The deuterated compound is used in stable isotope tracer experiments to track fatty acid metabolism. Cells or tissues are incubated with deuterated valeryl-L-carnitine, and its conversion to acetyl-CoA derivatives is quantified via LC-MS/MS. Kinetic parameters (e.g., Vmax, Km) are derived using computational tools like Isotopomer Spectral Analysis (ISA). This approach reveals enzyme deficiencies (e.g., ACADVL mutations) or drug-induced perturbations in β-oxidation pathways .

Q. What experimental designs validate the specificity of Valeryl-L-carnitine-d3 (chloride) in enzyme inhibition assays?

- Methodological Answer : Specificity is tested using recombinant carnitine palmitoyltransferase (CPT) isoforms. Competitive inhibition assays are performed with varying concentrations of Valeryl-L-carnitine-d3 (chloride) and non-deuterated substrates. Michaelis-Menten kinetics are analyzed to determine inhibition constants (Ki). Cross-reactivity with unrelated enzymes (e.g., acyl-CoA dehydrogenases) is ruled out via activity assays in knockout cell lines or selective enzyme inhibitors .

Data Interpretation and Reporting

Q. How should researchers report Valeryl-L-carnitine-d3 (chloride) data to align with FAIR principles?

- Methodological Answer : Data must include:

- Metadata : Batch-specific isotopic purity, storage conditions, and solvent composition.

- Analytical Parameters : MS/MS transitions (e.g., m/z 288→85 for Valeryl-L-carnitine), collision energies, and chromatographic gradients.

- Statistical Codes : Scripts for normalization and outlier detection (e.g., R/Python packages).

Public repositories like MetaboLights require this information for dataset interoperability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.